1-(6-Phenylpyridin-3-yl)ethanone

Description

BenchChem offers high-quality 1-(6-Phenylpyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Phenylpyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

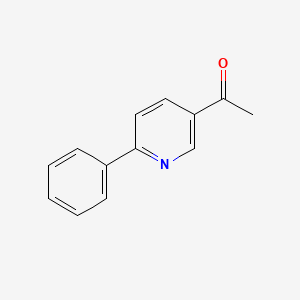

Structure

3D Structure

Properties

IUPAC Name |

1-(6-phenylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVDXJCNTSQZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486603 | |

| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-79-8 | |

| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physico-chemical Properties of 1-(6-Phenylpyridin-3-yl)ethanone and Its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physico-chemical properties of 1-(6-phenylpyridin-3-yl)ethanone. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide presents a detailed analysis of a closely related structural analog, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, to provide valuable insights. Furthermore, this document outlines robust, field-proven experimental protocols for the determination of key physico-chemical parameters. These methodologies are presented with a focus on the underlying scientific principles to empower researchers in generating reliable data for novel compounds such as 1-(6-phenylpyridin-3-yl)ethanone. The guide is structured to be a practical resource, combining available data, predictive insights, and actionable experimental workflows.

Introduction: The Significance of Phenyl-Substituted Pyridine Ketones

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a phenyl group and an ethanone moiety at the 3- and 6-positions of the pyridine ring, as in 1-(6-phenylpyridin-3-yl)ethanone, creates a molecule with a unique electronic and steric profile. Such compounds are of significant interest in drug discovery as potential intermediates or final drug candidates. A thorough understanding of their physico-chemical properties is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, as well as for designing efficient synthesis and formulation strategies.

Physico-chemical Profile: A Focus on a Structural Analog

In the absence of direct experimental data for 1-(6-phenylpyridin-3-yl)ethanone, we present the available data for a near structural analog, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone . The primary difference lies in the substitution at the 6-position of the pyridine ring (phenyl vs. methyl). While this substitution will undoubtedly influence the properties, the data for the analog serves as a valuable starting point for estimation and for designing characterization experiments.

Key Physical and Chemical Properties of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

| Property | Value | Source |

| CAS Number | 221615-72-1 | [1] |

| Molecular Formula | C₁₅H₁₅NOS | [1] |

| Molecular Weight | 257.35 g/mol | [2] |

| Melting Point | 111-113 °C | [1] |

| Boiling Point (Predicted) | 426.7 ± 40.0 °C | [1] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.84 ± 0.10 | [1] |

| Physical Form | Solid |

Note: The predicted values are computational estimations and should be confirmed by experimental measurement for 1-(6-phenylpyridin-3-yl)ethanone. The phenyl substitution in the target compound is expected to increase the molecular weight and likely elevate the melting and boiling points compared to the methyl analog due to increased van der Waals forces and potential for π-π stacking.

Experimental Protocols for Physico-chemical Characterization

This section provides detailed, step-by-step methodologies for determining the critical physico-chemical properties of novel compounds like 1-(6-phenylpyridin-3-yl)ethanone. The rationale behind key steps is explained to ensure a deep understanding of the experimental design.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Purity Assessment: A broad melting range (greater than 2 °C) may indicate the presence of impurities.[3]

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid sample.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and bioavailability.[4] It is typically determined in various solvents relevant to pharmaceutical and biological systems.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

Diagram: Solubility Determination Workflow

Caption: Shake-flask method for determining thermodynamic solubility.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]

Expected ¹H NMR Spectral Features for 1-(6-Phenylpyridin-3-yl)ethanone:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear at a lower field (higher ppm) compared to those on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom.[7]

-

Acetyl Protons: A singlet corresponding to the three methyl protons of the ethanone group, likely in the δ 2.5-3.0 ppm region.

-

Splitting Patterns: The coupling between adjacent protons on the aromatic rings will result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which can be used to assign the specific protons.[8]

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to assign the proton signals to the molecular structure.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10]

Expected IR Absorption Bands for 1-(6-Phenylpyridin-3-yl)ethanone:

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. Conjugation with the pyridine ring will likely shift this band to a lower wavenumber compared to a simple aliphatic ketone.[11]

-

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Bending (Aromatic): Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum.

-

Background Subtraction: A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and confirmation.[13]

Expected Mass Spectrometric Data for 1-(6-Phenylpyridin-3-yl)ethanone:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. For C₁₃H₁₁NO, the expected exact mass is approximately 197.08 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of the acetyl group or the phenyl-pyridinyl moiety. The fragmentation of the pyridine ring can also lead to characteristic ions.[14]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions to confirm the structure.

Conclusion

While direct experimental data for 1-(6-phenylpyridin-3-yl)ethanone remains elusive in the current body of scientific literature, this guide provides a robust framework for its characterization. By leveraging data from a close structural analog and outlining detailed, reliable experimental protocols, researchers are well-equipped to determine the key physico-chemical properties of this and other novel phenyl-substituted pyridine ketones. The methodologies described herein are fundamental to advancing drug discovery and development programs by ensuring a solid understanding of the molecular properties that govern a compound's behavior.

References

-

Sanika Chemicals. 1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone. [Link]

-

Chongqing Chemdad Co., Ltd. 1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone. [Link]

-

PubChem. 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. [Link]

-

Corey Organics. 1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone. [Link]

-

PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Link]

- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

University of Alberta. Melting point determination. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Wikipedia. 2-Acetylpyridine. [Link]

-

ACS Publications. Infrared Spectra for Analysis of Aldehyde and Ketone 2,4-Dinitrophenylhydrazones. [Link]

-

Mettler Toledo. Melting Point Determination. [Link]

-

NIH National Library of Medicine. A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model. [Link]

-

SSERC. Melting point determination. [Link]

-

RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

NIH National Library of Medicine. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

arXiv. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

-

MassBank. msbnk-casmi_2016-sm813501. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

Palacký University Olomouc. Carbonyl - compounds - IR - spectroscopy. [Link]

-

KIS Academics. An easy guide to understanding NMR SPECTROSCOPY. [Link]

-

Wikipedia. Pyridine. [Link]

-

The Good Scents Company. 4-acetyl pyridine. [Link]

-

YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Wikipedia. Organic chemistry. [Link]

-

Chemaxon. Marvin - Chemical Drawing Software. [Link]

Sources

- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 221615-72-1|1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. emerypharma.com [emerypharma.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. acdlabs.com [acdlabs.com]

- 9. azooptics.com [azooptics.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(6-Phenylpyridin-3-yl)ethanone

This guide provides a comprehensive technical overview of 1-(6-phenylpyridin-3-yl)ethanone, a heteroaromatic ketone of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, conformational dynamics, synthesis, and spectroscopic characterization, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Phenylpyridine Scaffold

The phenylpyridine motif is a privileged structure in numerous fields, from pharmaceuticals to organic electronics. The combination of a pyridine ring, with its hydrogen bonding capabilities and coordination chemistry, and a phenyl ring, which can be readily functionalized, offers a versatile platform for molecular design. 1-(6-Phenylpyridin-3-yl)ethanone, with its acetyl group, introduces a key point for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. Understanding its intrinsic structural and conformational properties is paramount for predicting its behavior in various applications.

Molecular Structure and Properties

1-(6-Phenylpyridin-3-yl)ethanone, with the CAS number 35022-79-8, possesses the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol .[1] The molecule consists of a pyridine ring substituted with a phenyl group at the 6-position and an acetyl group at the 3-position.

| Property | Value | Source |

| CAS Number | 35022-79-8 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO | [1][2] |

| Molecular Weight | 197.24 g/mol |

Below is a diagram illustrating the fundamental molecular structure and numbering of 1-(6-phenylpyridin-3-yl)ethanone.

Caption: Molecular structure of 1-(6-phenylpyridin-3-yl)ethanone.

Conformational Analysis: The Phenyl-Pyridine Dihedral Angle

A critical aspect of the molecular structure of 1-(6-phenylpyridin-3-yl)ethanone is the rotational freedom around the C-C single bond connecting the phenyl and pyridine rings. This rotation defines the dihedral angle between the two aromatic systems and significantly influences the molecule's overall shape, electronic properties, and potential for intermolecular interactions.

The conformational landscape of this molecule is primarily governed by a delicate balance between two opposing forces:

-

π-Conjugation: A planar conformation, where the dihedral angle is 0°, would maximize the overlap of the π-orbitals of the two aromatic rings, leading to electronic delocalization and stabilization.

-

Steric Hindrance: Repulsion between the ortho-hydrogens on the phenyl ring and the atoms of the pyridine ring destabilizes the planar conformation.

Studies on the analogous molecule, 2-phenylpyridine, have shown that the aromatic rings are twisted with respect to one another by approximately 21 degrees.[3] This is about half the value found for biphenyl, which exhibits a twist angle of around 44 degrees.[4] The smaller dihedral angle in 2-phenylpyridine is attributed to the reduced steric hindrance compared to biphenyl. In 1-(6-phenylpyridin-3-yl)ethanone, the phenyl group is at the 6-position of the pyridine ring, which is sterically analogous to the 2-position. Therefore, a similar non-planar conformation with a significant dihedral angle is expected.

The rotational energy barrier in 2-phenylpyridine is estimated to be around 5 kcal/mol.[4] This relatively low barrier suggests that at room temperature, the molecule can undergo rapid rotation around the C-C bond, leading to a dynamic equilibrium of conformations.

Caption: Conformational energy landscape of phenylpyridine rotation.

Synthesis of 1-(6-Phenylpyridin-3-yl)ethanone

The synthesis of 1-(6-phenylpyridin-3-yl)ethanone is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This powerful C-C bond-forming reaction involves the coupling of an organoboron compound with an organic halide.

A plausible and efficient synthetic route would involve the reaction of a halogenated 3-acetylpyridine derivative with phenylboronic acid. Specifically, the reaction of 5-bromo-3-acetylpyridine with phenylboronic acid in the presence of a palladium catalyst and a base would yield the desired product.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-(6-phenylpyridin-3-yl)ethanone.

Materials:

-

5-Bromo-3-acetylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 5-bromo-3-acetylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the Suzuki-Miyaura reaction.

-

Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Base (Potassium Carbonate): The base is crucial for the transmetalation step in the catalytic cycle.

-

Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

-

Inert Atmosphere: De-gassing is important to prevent the oxidation of the palladium catalyst.

Caption: Experimental workflow for the synthesis of 1-(6-phenylpyridin-3-yl)ethanone.

Spectroscopic and Analytical Characterization

The structural elucidation of 1-(6-phenylpyridin-3-yl)ethanone relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, as well as a characteristic singlet for the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift (typically around 197 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹.[6] Other characteristic bands will include C-H stretching vibrations of the aromatic rings and the methyl group, and C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of 1-(6-phenylpyridin-3-yl)ethanone.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings in the solid state.[7] While no specific crystal structure for 1-(6-phenylpyridin-3-yl)ethanone is publicly available, analysis of related structures can provide valuable insights into the expected packing and intermolecular interactions.[8]

Conclusion

1-(6-Phenylpyridin-3-yl)ethanone is a molecule with a rich structural landscape and significant synthetic potential. Its conformation is dictated by a subtle interplay of steric and electronic effects, resulting in a non-planar arrangement of its aromatic rings. The Suzuki-Miyaura coupling provides a robust and efficient method for its synthesis. A thorough characterization using a suite of spectroscopic and analytical techniques is essential to confirm its structure and purity. This guide provides a foundational understanding of this important molecule, paving the way for its further exploration in various scientific disciplines.

References

-

Al-Omary, F. A. M., et al. (2020). Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595–1600. Retrieved from [Link]

-

Frisby, J., et al. (2005). Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine. CrystEngComm, 7, 434-437. Retrieved from [Link]

-

Dobbs, K. D., & Sohlberg, K. (2006). 2-Phenylpyridine: To Twist or Not To Twist? Journal of Chemical Theory and Computation, 2(6), 1530–1537. Retrieved from [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]

-

Sezer, S., et al. (2014). FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4′-(4-nitrophenyl)-2,2′:6′,2′′-terpyridine (c) and 4′-(4-aminophenyl)-2.2′:6′,2′′-terpyridine (d). ResearchGate. Retrieved from [Link]

-

Jaroszewski, J. W., et al. (2021). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 26(11), 3328. Retrieved from [Link]

-

Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

-

Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Science Journal of Chemistry, 3(6), 93-101. Retrieved from [Link]

-

Mohamed, S. K., et al. (2017). Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. IUCrData, 2(1), x162006. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Phenylpyridine: To Twist or Not To Twist?. Retrieved from [Link]

-

Salas, J. M., et al. (2021). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aquadichlorido{N-[(pyridin-2-yl)methylidene]aniline}copper(II) monohydrate. IUCrData, 6(10), x211068. Retrieved from [Link]

-

Jasinski, J. P., et al. (2015). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o826–o827. Retrieved from [Link]

-

Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. Retrieved from [Link]

-

Mandal, P., et al. (2023). Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis. ResearchGate. Retrieved from [Link]

-

Schauperl, M., et al. (2016). Heteroaromatic π-Stacking Energy Landscapes. Journal of Chemical Information and Modeling, 56(2), 341–350. Retrieved from [Link]

-

Amazon Web Services. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

-

M. Nagy, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338–2346. Retrieved from [Link]

-

da Cunha, W. F., et al. (2002). Structure and torsional potential of p-phenylthiophene: a theoretical comparative study. Journal of Molecular Structure: THEOCHEM, 580(1-2), 179-187. Retrieved from [Link]

-

Ward, B. D., et al. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Crystals, 13(7), 1115. Retrieved from [Link]

-

Wang, D., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(90), 87498-87504. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

-

Lee, S. H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 48. Retrieved from [Link]

-

Flinn, C. G., et al. (1998). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. The Journal of Physical Chemistry A, 102(43), 8496–8504. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). Retrieved from [Link]

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Busca, G. (1999). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Catalysis Today, 51(3-4), 433-440. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]

Sources

- 1. 35022-79-8 | MFCD12404909 | 1-(6-Phenyl-pyridin-3-yl)-ethanone | acints [acints.com]

- 2. 35022-79-8|1-(6-Phenylpyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 8. Crystal structure and Hirshfeld surface analysis of 5-acetyl-3-amino-6-methyl-N-phenyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(6-Phenylpyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Phenylpyridin-3-yl)ethanone is a heterocyclic ketone with a molecular structure that features a pyridine ring substituted with a phenyl group and an acetyl group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties endowed by the pyridine and phenyl functionalities. Accurate structural elucidation and characterization are paramount for its application in drug design, synthesis of novel materials, and as a key intermediate in various chemical reactions. This guide provides a comprehensive analysis of the spectroscopic data of 1-(6-Phenylpyridin-3-yl)ethanone, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification and utilization in research and development.

Molecular Structure

The structural formula of 1-(6-Phenylpyridin-3-yl)ethanone is presented below, with atoms numbered for unambiguous assignment in the subsequent spectroscopic analysis.

Caption: Molecular structure of 1-(6-Phenylpyridin-3-yl)ethanone with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 1-(6-Phenylpyridin-3-yl)ethanone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for optimal signal dispersion.

-

Data Acquisition:

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Acquire the free induction decay (FID) using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Interpretation of the Spectrum

The ¹H NMR spectrum of 1-(6-Phenylpyridin-3-yl)ethanone is expected to exhibit distinct signals corresponding to the protons of the phenyl, pyridine, and acetyl groups. Based on the analysis of structurally similar compounds, the following proton chemical shifts (δ) in ppm are predicted:

-

Acetyl Protons (C9-H): A sharp singlet is anticipated in the upfield region, typically around δ 2.6-2.7 ppm , corresponding to the three equivalent protons of the methyl group.

-

Phenyl Protons (C11-H to C15-H): A complex multiplet pattern is expected in the aromatic region, generally between δ 7.4-8.1 ppm . The protons on the phenyl ring will exhibit characteristic ortho, meta, and para couplings.

-

Pyridyl Protons (C2-H, C4-H, C5-H): The protons on the pyridine ring are expected to resonate in the downfield aromatic region.

-

The proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the phenyl ring, likely appearing as a doublet around δ 9.2 ppm .

-

The proton at the C4 position is anticipated to appear as a doublet of doublets around δ 8.3 ppm .

-

The proton at the C5 position will likely be a doublet around δ 7.8 ppm .

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol

The acquisition of a ¹³C NMR spectrum follows a similar procedure to ¹H NMR, with some key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-resolution NMR spectrometer is used, and the probe is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Interpretation of the Spectrum

The proton-decoupled ¹³C NMR spectrum of 1-(6-Phenylpyridin-3-yl)ethanone is predicted to show the following signals:

-

Carbonyl Carbon (C7): The ketone carbonyl carbon is the most deshielded and is expected to appear as a singlet in the far downfield region, around δ 196-197 ppm .

-

Aromatic Carbons (C2, C3, C4, C5, C6, C10-C15): The carbon atoms of the pyridine and phenyl rings will resonate in the aromatic region, typically between δ 120-160 ppm . The specific chemical shifts will be influenced by the electronic effects of the substituents and the nitrogen atom in the pyridine ring.

-

Acetyl Carbon (C9): The methyl carbon of the acetyl group is expected to appear in the upfield region, around δ 26-27 ppm .

Infrared (IR) Spectroscopy

Experimental Protocol

FT-IR spectra can be obtained using various sampling techniques. For a solid sample like 1-(6-Phenylpyridin-3-yl)ethanone, the Attenuated Total Reflectance (ATR) method is common:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample is then brought into firm contact with the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the Spectrum

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for 1-(6-Phenylpyridin-3-yl)ethanone are predicted as follows:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aromatic ketone.

-

C=C and C=N Stretches (Aromatic Rings): Several medium to strong bands are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyridine rings.

-

C-H Stretches (Aromatic and Alkyl):

-

Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ .

-

Alkyl C-H stretching from the acetyl methyl group will likely be observed as weak to medium bands just below 3000 cm⁻¹ .

-

-

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the substituted aromatic rings will produce characteristic bands in the fingerprint region, typically between 690-900 cm⁻¹ .

Mass Spectrometry (MS)

Experimental Protocol

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals or molecules.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Interpretation of the Spectrum

The mass spectrum provides the molecular weight of the compound and structural information from its fragmentation pattern.

-

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of 1-(6-Phenylpyridin-3-yl)ethanone (C₁₃H₁₁NO), which is approximately 197.24 g/mol . Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A prominent fragment ion is expected at m/z 182 due to the cleavage of the C-C bond between the carbonyl group and the methyl group, forming a stable acylium ion.

-

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the pyridine ring and the carbonyl group would result in a fragment at m/z 154 .

-

Other Fragments: Further fragmentation of the pyridine and phenyl rings can lead to a series of smaller ions, providing a characteristic fingerprint for the molecule.

-

Caption: Predicted key fragmentation pathways for 1-(6-Phenylpyridin-3-yl)ethanone in EI-MS.

Summary of Spectroscopic Data

| Spectroscopic Technique | Predicted Key Data Points |

| ¹H NMR (ppm) | ~9.2 (d, 1H, Py-H2), ~8.3 (dd, 1H, Py-H4), ~7.8 (d, 1H, Py-H5), ~8.1-7.4 (m, 5H, Ph-H), ~2.65 (s, 3H, -COCH₃) |

| ¹³C NMR (ppm) | ~196.5 (C=O), ~120-160 (Aromatic C), ~26.8 (-COCH₃) |

| IR (cm⁻¹) | ~1690 (C=O stretch), ~1600-1400 (C=C, C=N stretches), >3000 (Aromatic C-H stretch), <3000 (Alkyl C-H stretch) |

| MS (m/z) | 197 (M⁺•), 182 ([M-CH₃]⁺), 154 ([M-COCH₃]⁺) |

Note: The predicted data is based on the analysis of analogous compounds and established spectroscopic principles. Experimental values may vary slightly depending on the specific conditions of data acquisition.

References

-

SpectraBase. (n.d.). 1-(6-phenylpyridin-3-yl)ethanone. John Wiley & Sons, Inc. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Royal Society of Chemistry. (2017). Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Retrieved from [Link]

A Technical Guide to the Solubility of 1-(6-Phenylpyridin-3-yl)ethanone in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 1-(6-Phenylpyridin-3-yl)ethanone, a key heterocyclic ketone of interest in pharmaceutical and chemical research. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages fundamental chemical principles, structural analysis, and comparative data from analogous compounds to provide a robust predictive framework for its behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in various applications.

Introduction: The Significance of Solubility in a Research Context

1-(6-Phenylpyridin-3-yl)ethanone, with the chemical identifier CAS number 35022-79-8, is a molecule that combines the structural features of a phenyl group, a pyridine ring, and a ketone.[1] The interplay of these functional groups dictates its physicochemical properties, most notably its solubility, which is a critical parameter in a multitude of scientific endeavors. From designing synthetic routes and purification strategies to formulating drug delivery systems, a thorough understanding of a compound's solubility is paramount for achieving desired outcomes and ensuring experimental reproducibility. This guide will delve into the theoretical underpinnings of the solubility of 1-(6-Phenylpyridin-3-yl)ethanone and provide a practical framework for its experimental determination.

Structural Analysis and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The structure of 1-(6-Phenylpyridin-3-yl)ethanone incorporates both nonpolar (the phenyl ring) and polar (the pyridine nitrogen and the carbonyl group of the ethanone) moieties, suggesting a nuanced solubility profile.

The presence of the large, nonpolar phenyl group will contribute to its solubility in nonpolar and moderately polar organic solvents. Conversely, the nitrogen atom in the pyridine ring and the oxygen atom of the ketone group can act as hydrogen bond acceptors, potentially allowing for some solubility in protic solvents.

Based on these structural features, a predicted solubility profile in common organic solvents is presented in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental validation.

| Solvent Class | Representative Solvents | Predicted Solubility of 1-(6-Phenylpyridin-3-yl)ethanone | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The nonpolar phenyl ring will favor interaction with these solvents. However, the polar pyridine and ketone functionalities will limit high solubility. Toluene, with its aromatic character, is expected to be a better solvent than hexane. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a significant dipole moment that can interact favorably with the polar regions of the molecule. The absence of hydrogen bond donation from the solvent prevents strong competition with solute-solute interactions. For instance, a related compound, 2-phenylpyridine, is fully miscible with acetone, toluene, and methylene chloride.[2] |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate (in alcohols), Very Low (in water) | The ability of the pyridine nitrogen and ketone oxygen to accept hydrogen bonds may afford some solubility in alcohols. However, the large hydrophobic phenyl group will significantly hinder solubility in water. An isomer, 2-Acetyl-6-phenylpyridine, has a very low calculated water solubility of 0.41 g/L at 25°C.[3] |

Comparative Analysis with Structurally Related Compounds

To further refine our understanding, we can draw comparisons with structurally similar molecules for which solubility data is available.

-

2-Acetyl-6-phenylpyridine: As an isomer, this compound offers the closest available comparison. Its calculated water solubility is very low (0.41 g/L), reinforcing the prediction of poor aqueous solubility for 1-(6-Phenylpyridin-3-yl)ethanone.[3]

-

2-Phenylpyridine: This simpler analog, lacking the acetyl group, has low solubility in water but is miscible with several organic solvents, including ethanol, acetone, toluene, and methylene chloride.[2][4] This suggests that the core phenylpyridine scaffold is amenable to dissolution in a range of organic media.

-

Acetylpyridines: The solubility of acetylpyridines varies with the position of the acetyl group. For instance, 4-acetylpyridine is highly soluble in water (≥ 100 mg/mL), while 2-acetylpyridine is also noted to be soluble in water.[5][6] This highlights the influence of the polar acetyl group on aqueous solubility, which is likely counteracted by the large, nonpolar phenyl group in the target molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 1-(6-Phenylpyridin-3-yl)ethanone in various organic solvents.

Materials and Equipment

-

1-(6-Phenylpyridin-3-yl)ethanone (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. 1-(6-Phenylpyridin-3-yl)ethanone | 35022-79-8 [amp.chemicalbook.com]

- 2. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]

- 3. CAS # 59576-29-3, 2-Acetyl-6-phenylpyridine, 1-(6-Phenylpyridin-2-yl)ethanone - chemBlink [chemblink.com]

- 4. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 5. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 6. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 1-(6-Phenylpyridin-3-yl)ethanone

Foreword: Proactive Stability Analysis in Drug Development

In the landscape of modern drug discovery and development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint but a cornerstone of a successful therapeutic program. The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate, such as 1-(6-Phenylpyridin-3-yl)ethanone, dictate its storage, handling, formulation, and ultimately, its safety and efficacy. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, experience-driven framework for evaluating the thermal stability and degradation pathways of this important phenylpyridine derivative. We will move beyond rote procedures to explore the scientific rationale behind the analytical choices, ensuring a robust and defensible stability profile.

Introduction to 1-(6-Phenylpyridin-3-yl)ethanone: A Molecule of Interest

1-(6-Phenylpyridin-3-yl)ethanone is a heterocyclic ketone with a molecular formula of C₁₃H₁₁NO. Its structure, featuring a phenyl group appended to a pyridine ring bearing an acetyl moiety, makes it a valuable synthon in medicinal chemistry. Notably, derivatives of this scaffold are key intermediates in the synthesis of various pharmaceutical agents. The inherent reactivity of the ketone and the potential for oxidation of the pyridine ring necessitate a thorough investigation of its stability under thermal stress. A comprehensive understanding of its degradation profile is critical for defining stable storage conditions, identifying potential impurities, and developing stability-indicating analytical methods.

Foundational Physicochemical Characterization

Before embarking on thermal analysis, a baseline of the compound's physical properties must be established. This data provides context for the observations in thermal experiments.

| Property | Value (Hypothetical/Estimated) | Significance |

| Molecular Weight | 197.23 g/mol | Essential for all stoichiometric calculations. |

| Melting Point | ~ 70-75 °C | The melting endotherm in a DSC is a primary indicator of purity. A broad melting range can suggest the presence of impurities. The melting point of the related isomer, 2-acetyl-6-phenylpyridine, is reported to be 59-61 °C[1]. |

| Appearance | Off-white to pale yellow solid | Visual inspection is a simple but crucial first-pass stability indicator. Color changes upon heating can signify degradation. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Solubility dictates the choice of solvents for HPLC analysis and for conducting solution-state forced degradation studies. |

Assessing Thermal Stability: A Dual-Technique Approach

To construct a comprehensive thermal stability profile, we employ two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is indispensable for determining the onset temperature of decomposition and quantifying mass loss events.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(6-Phenylpyridin-3-yl)ethanone into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: The choice of purge gas is critical. An inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) is used to assess inherent thermal decomposition without oxidative effects. A reactive atmosphere (e.g., air or oxygen at the same flow rate) is used to evaluate oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (~25 °C) to 600 °C at a linear heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events, while a faster rate can be used for rapid screening.

-

Data Analysis: Plot the mass change (%) and the first derivative of the mass change (DTG curve) as a function of temperature. The onset temperature of decomposition (Tonset) is determined from the TGA curve, and the peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

| Parameter | Value (Hypothetical, N₂ Atmosphere) | Interpretation |

| Tonset (5% mass loss) | ~ 220 °C | This is a critical parameter indicating the temperature at which significant thermal decomposition begins. For many organic molecules, a decomposition temperature above 200 °C suggests good thermal stability[2]. |

| Major Decomposition Step | 220 °C - 350 °C | The primary region of mass loss, likely corresponding to the fragmentation of the molecule. |

| Residual Mass at 600 °C | < 5% | A low residual mass indicates that the compound and its initial degradation products are volatile under the experimental conditions. |

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to prevent mass loss due to sublimation or early decomposition, which could interfere with the detection of the melting point.

-

Atmosphere: Purge with an inert gas like nitrogen (50 mL/min) to maintain a consistent and non-reactive environment.

-

Temperature Program: A "heat-cool-heat" cycle is often employed.

-

First Heat: Ramp from 25 °C to 100 °C (well above the expected melting point) at 10 °C/min. This reveals the initial melting behavior and removes any thermal history of the sample.

-

Cool: Cool the sample to 0 °C at 10 °C/min to observe any crystallization events.

-

Second Heat: Ramp from 0 °C to 250 °C at 10 °C/min. This provides a cleaner view of the glass transition (if amorphous) and melting behavior. The onset of an exothermic event after the melt can indicate decomposition.

-

-

Data Analysis: Plot heat flow against temperature. The melting point is typically reported as the onset or peak of the endothermic melting event.

| Thermal Event | Onset Temperature (Hypothetical) | Peak Temperature (Hypothetical) | Enthalpy (ΔH) (Hypothetical) | Interpretation |

| Melting | ~ 70 °C | ~ 73 °C | ~ 85 J/g | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. The sharpness of the peak is an indicator of purity. |

| Decomposition | > 210 °C | - | - | A broad, irreversible exothermic event following the melt, indicating thermal degradation. |

Elucidating the Degradation Profile: Forced Degradation Studies

Forced degradation (or stress testing) is a crucial exercise to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods. These studies are mandated by regulatory bodies like the ICH. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[3][4][5]

Experimental Workflow for Forced Degradation

The diagram below outlines a typical workflow for a comprehensive forced degradation study.

Caption: Workflow for forced degradation studies.

Proposed Degradation Pathways

Based on the chemical structure of 1-(6-phenylpyridin-3-yl)ethanone, several degradation pathways can be postulated under different stress conditions. The pyridine ring, while aromatic, can be susceptible to oxidation, especially at the nitrogen atom, forming an N-oxide. The acetyl group provides a reactive site for various transformations.

The following diagram illustrates a plausible degradation pathway under oxidative stress.

Sources

- 1. CAS # 59576-29-3, 2-Acetyl-6-phenylpyridine, 1-(6-Phenylpyridin-2-yl)ethanone - chemBlink [chemblink.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. longdom.org [longdom.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(6-Phenylpyridin-3-yl)ethanone Derivatives

Abstract

The phenylpyridine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(6-phenylpyridin-3-yl)ethanone and its derivatives. We will delve into the prevalent synthetic methodologies, with a particular focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide will meticulously explain the rationale behind experimental choices, from catalyst and ligand selection to reaction condition optimization. Furthermore, we will detail the essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a framework for the unambiguous structural elucidation and purity assessment of these valuable compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of phenylpyridine derivatives in their research endeavors.

Introduction: The Significance of the Phenylpyridine Core

The fusion of a pyridine ring and a phenyl group creates a unique chemical scaffold with significant potential in drug discovery and materials science.[1][2] Phenylpyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system modulating effects.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding interactions with biological targets.[3] The 1-(6-phenylpyridin-3-yl)ethanone framework, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, offering a reactive acetyl group for further functionalization.

The development of efficient and scalable synthetic routes to these compounds is therefore of paramount importance. Among the various cross-coupling reactions, the Suzuki-Miyaura reaction has emerged as a powerful tool for the formation of the crucial carbon-carbon bond between the pyridine and phenyl rings.[2][4] This palladium-catalyzed reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[4]

This guide will provide a detailed, step-by-step approach to the synthesis of 1-(6-phenylpyridin-3-yl)ethanone derivatives, followed by a thorough discussion of the analytical techniques required for their comprehensive characterization.

Synthesis of 1-(6-Phenylpyridin-3-yl)ethanone Derivatives: A Focus on Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl compounds.[4][5] In the context of synthesizing 1-(6-phenylpyridin-3-yl)ethanone, this reaction typically involves the coupling of a halopyridine derivative with a phenylboronic acid or its ester.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the preparation of the necessary precursors followed by the palladium-catalyzed cross-coupling reaction.

Caption: General workflow for the synthesis of 1-(6-phenylpyridin-3-yl)ethanone derivatives.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the synthesis of 1-(6-phenylpyridin-3-yl)ethanone. Modifications may be necessary for different derivatives.

Materials:

-

1-(6-chloropyridin-3-yl)ethanone (or the corresponding bromo- or iodo- derivative)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or 1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(6-chloropyridin-3-yl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The aqueous phase is necessary for the activation of the boronic acid and the transmetalation step.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 1-(6-phenylpyridin-3-yl)ethanone.

Causality Behind Experimental Choices

-

Halopyridine: The reactivity of the halopyridine follows the order I > Br > Cl. While iodo- and bromopyridines are more reactive, chloropyridines are often more cost-effective. The choice will depend on a balance of reactivity and cost.

-

Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Pd(II) catalysts are often more stable to air and are reduced in situ to the active Pd(0) species. The catalyst loading is typically kept low (0.5-5 mol%) for efficiency and cost-effectiveness.

-

Ligand: Phosphine ligands, such as triphenylphosphine, are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency and selectivity.[6]

-

Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary for the base to exert its effect.

Characterization of 1-(6-Phenylpyridin-3-yl)ethanone Derivatives

Once synthesized and purified, the structural integrity and purity of the 1-(6-phenylpyridin-3-yl)ethanone derivatives must be confirmed through a combination of spectroscopic techniques.

Characterization Workflow

The characterization process follows a logical progression from initial purity assessment to detailed structural elucidation.

Caption: Workflow for the characterization of synthesized compounds.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the parent compound, 1-(6-phenylpyridin-3-yl)ethanone.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.2 (s, 1H, pyridine H-2), ~8.3 (d, 1H, pyridine H-4), ~7.8 (d, 1H, pyridine H-5), ~7.5-7.3 (m, 5H, phenyl-H), ~2.6 (s, 3H, -COCH₃). The exact chemical shifts may vary depending on the solvent and the presence of substituents. Two-dimensional NMR techniques like COSY can be used to confirm proton-proton couplings.[7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~197 (-C=O), ~158 (pyridine C-6), ~151 (pyridine C-2), ~138 (phenyl C-1'), ~135 (pyridine C-4), ~130 (pyridine C-3), ~129 (phenyl C-2', C-6'), ~128 (phenyl C-3', C-5'), ~127 (phenyl C-4'), ~124 (pyridine C-5), ~27 (-CH₃). |

| Mass Spectrometry (EI) | m/z: Expected molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may show losses of the acetyl group (-43) and the phenyl group (-77). |

| Infrared (IR) (KBr) | ν (cm⁻¹): ~1680 (strong, C=O stretch of the ketone), ~1600-1450 (C=C and C=N stretching of the aromatic rings), ~3100-3000 (C-H stretching of the aromatic rings), ~1360 (C-H bending of the methyl group). |

Detailed Characterization Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The spectral width should be sufficient to cover all expected proton signals (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding atoms in the molecule.

3.3.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Choose an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. Examine the fragmentation pattern to gain further structural information.

3.3.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule (e.g., C=O, C=C, C=N, C-H).

Potential Applications and Future Directions

The 1-(6-phenylpyridin-3-yl)ethanone scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules.[8] The acetyl group can be readily transformed into other functional groups, allowing for the exploration of a wide chemical space. For instance, it can undergo aldol condensation, halogenation, or reduction to an alcohol, which can then be further derivatized.

Future research in this area could focus on:

-

Development of Novel Derivatives: Synthesizing new derivatives with diverse substituents on both the phenyl and pyridine rings to explore their structure-activity relationships (SAR).

-

Biological Evaluation: Screening the synthesized compounds for a variety of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3]

-

Optimization of Synthetic Methods: Developing more efficient, environmentally friendly, and cost-effective synthetic routes to these compounds. This could involve exploring alternative catalysts, reaction conditions, or even entirely new synthetic strategies.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 1-(6-phenylpyridin-3-yl)ethanone derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the synthesis of these valuable compounds. A thorough characterization using a combination of NMR, MS, and IR spectroscopy is essential to confirm the structure and purity of the synthesized molecules. The phenylpyridine core holds significant promise for the development of new therapeutic agents, and the methodologies outlined in this guide provide a solid foundation for researchers in this exciting field.

References

- U.S. Patent No. US20120232281A1. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

Coordination modes of 2-Phenylpyridine and 2,2′-bipyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of Phenylpyridine Intermediates in Drug Discovery and Development. (2026, January 20). Leading Chemical Supplier. Retrieved from [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage. Retrieved from [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. Retrieved from [Link]

- European Patent No. EP2551265B1. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC - NIH. Retrieved from [Link]

-

A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Retrieved from [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

1H NMR Characterization of Two New Pyridoxine Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of Novel 1-(6-Phenylpyridin-3-yl)ethanone Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological activity screening of novel 1-(6-phenylpyridin-3-yl)ethanone analogs. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] This document outlines a strategic, multi-tiered approach to efficiently identify and characterize the therapeutic potential of this class of compounds.

Part 1: Synthesis and Characterization of Analogs

The initial phase of any screening campaign is the synthesis and purification of the compound library. The 1-(6-phenylpyridin-3-yl)ethanone core can be synthesized through various established organic chemistry reactions. A common approach involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the phenylpyridine bond, followed by acylation to introduce the ethanone moiety.[1]

Illustrative Synthetic Scheme:

A general synthetic route may involve the coupling of a boronic acid derivative with a halogenated pyridine, followed by further modifications. For instance, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate in the synthesis of the anti-inflammatory drug Etoricoxib, can be prepared via a palladium-catalyzed coupling reaction.[4][5][6]

Characterization:

Prior to biological evaluation, it is imperative to confirm the identity and purity of each synthesized analog. Standard analytical techniques include:

-